molecular formula C19H23NO B184679 N-benzyl-N-tert-butyl-2-methylbenzamide CAS No. 13493-26-0

N-benzyl-N-tert-butyl-2-methylbenzamide

Cat. No.: B184679
CAS No.: 13493-26-0
M. Wt: 281.4 g/mol
InChI Key: XALGTFMZCVWIBL-UHFFFAOYSA-N
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Description

N-Benzyl-N-tert-butyl-2-methylbenzamide is a benzamide derivative characterized by a benzyl group and a bulky tert-butyl substituent attached to the nitrogen atom of the amide moiety, along with a methyl group at the ortho position of the benzamide aromatic ring.

Properties

CAS No.

13493-26-0

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

N-benzyl-N-tert-butyl-2-methylbenzamide

InChI

InChI=1S/C19H23NO/c1-15-10-8-9-13-17(15)18(21)20(19(2,3)4)14-16-11-6-5-7-12-16/h5-13H,14H2,1-4H3

InChI Key

XALGTFMZCVWIBL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C(C)(C)C

Pictograms

Environmental Hazard

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuroprotective Properties

Recent studies have indicated that benzamide derivatives, including N-benzyl-N-tert-butyl-2-methylbenzamide, exhibit neuroprotective effects. Specifically, these compounds have shown promise in preventing dopamine depletion in models of Parkinson's disease. In experiments with mice treated with MPTP (a neurotoxin), certain benzamide compounds were effective in mitigating the resultant dopamine loss, suggesting potential therapeutic applications for neurodegenerative diseases .

1.2 Antagonist Development

This compound has been explored as a scaffold for developing small molecule antagonists targeting specific receptors. For example, it has been part of systematic studies aimed at identifying antagonists for AM 2 receptors, showcasing its versatility in drug discovery .

Organic Synthesis Applications

2.1 Transamidation Reactions

The compound has been utilized in transamidation reactions, which are critical for synthesizing various amides. Its reactivity under mild conditions allows for the formation of new amide bonds without the need for metal catalysts or harsh reagents. This property is particularly beneficial in developing more sustainable synthetic methodologies .

2.2 Synthesis of Complex Molecules

This compound serves as a precursor in the synthesis of more complex organic molecules. Its structural features allow chemists to modify and build upon its framework to create diverse chemical entities that can be tailored for specific biological activities or chemical properties .

4.1 Neuroprotective Activity Against MPTP-Induced Damage

In a study assessing the neuroprotective effects of various benzamide derivatives, including this compound, researchers found that these compounds significantly reduced dopamine depletion when administered prior to MPTP exposure. The results highlighted the potential of these compounds as therapeutic agents for Parkinson's disease and similar conditions .

4.2 Synthesis of Novel Amides

Another case study focused on the use of this compound in synthesizing novel amides through transamidation processes. The study demonstrated high yields and selectivity under mild conditions, emphasizing the compound's utility as a versatile building block in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-benzyl-N-tert-butyl-2-methylbenzamide can be contextualized by comparing it to analogous benzamide derivatives. Below is a detailed analysis:

Table 1: Key Comparisons of this compound and Related Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents/Functional Groups Key Features/Applications Reference
This compound C₂₀H₂₅NO ~295.42 Benzyl, tert-butyl (N-substituents); 2-methyl (aryl) High steric bulk; potential kinase inhibitor scaffolds Hypothetical
N-Benzyl-N-(tert-butyl)-2-chloro-4-methylbenzamide C₁₉H₂₂ClNO 315.84 Benzyl, tert-butyl (N-substituents); 2-chloro, 4-methyl (aryl) Chlorine enhances electrophilicity; studied in drug discovery
N-Butyl-4-tert-butylbenzamide C₁₅H₂₃NO 233.35 Butyl (N-substituent); 4-tert-butyl (aryl) Simpler analog; lower steric hindrance
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) C₁₄H₁₁BrN₂O₄ 367.16 4-bromo (aryl); 4-methoxy, 2-nitro (N-aryl) Electron-withdrawing groups; crystallography studies
N-tert-Butyl-3-methoxy-2-methylsulfanyl-benzamide C₁₃H₁₉NO₂S 261.36 tert-butyl (N-substituent); 3-methoxy, 2-methylsulfanyl (aryl) Sulfur-containing; agrochemical applications

Structural and Functional Insights

Substituent Effects: N-Benzyl vs. N-Alkyl Groups: The benzyl group in the target compound (vs. Aryl Substituents: The 2-methyl group in the target compound (vs. 2-chloro in ) reduces electrophilicity but improves metabolic stability. Comparatively, 4MNB () features nitro and methoxy groups, which alter electronic properties and crystal packing .

Steric and Electronic Properties :

  • The tert-butyl group in all analogs contributes to significant steric hindrance, likely affecting reaction kinetics and solubility. For example, N-tert-butyl-3-methoxy-2-methylsulfanyl-benzamide () demonstrates how bulky substituents can stabilize transition states in synthetic pathways .

Applications and Research Findings :

  • Medicinal Chemistry : Chlorinated analogs (e.g., ) are often explored as kinase inhibitors due to halogen bonding capabilities . The target compound’s methyl group may prioritize lipophilicity over polar interactions.
  • Material Science : Methyl 4-tert-butylbenzoate (), though an ester, highlights the role of tert-butyl groups in modulating melting points and solubility for polymer applications .

Q & A

Q. Q. How does This compound compare to structural analogs in biofilm inhibition?

  • Methodological Answer :
  • Comparative Assays : Test against N-(benzo[d]thiazol-2-ylmethyl)benzamide () using crystal violet biofilm assays on Staphylococcus aureus.
  • Structural Modifications : Introduce –CF₃ or –OCH₃ groups to enhance lipophilicity and membrane penetration .
  • Mechanistic Probes : Use fluorescence microscopy (SYTOX Green) to assess membrane disruption .

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